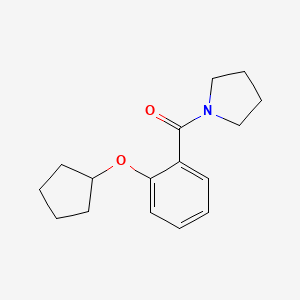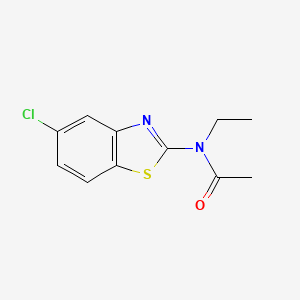
3-(2-fluorophenyl)-N,N-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N,N-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known as FUB-AMB or AMB-FUBINACA. This compound has gained significant attention in recent years due to its potential use in scientific research. The purpose of
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenyl)-N,N-dimethylbutanamide is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain and activates them. This activation leads to the release of neurotransmitters such as dopamine, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-fluorophenyl)-N,N-dimethylbutanamide are still being studied. However, it has been shown to have similar effects to other synthetic cannabinoids such as THC. These effects include pain relief, anti-inflammatory effects, and appetite stimulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-fluorophenyl)-N,N-dimethylbutanamide in lab experiments is its potency. It has been shown to be more potent than other synthetic cannabinoids, which means that smaller amounts can be used in experiments. However, one limitation is that it is a relatively new compound, and not much is known about its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-fluorophenyl)-N,N-dimethylbutanamide. One direction is to study its effects on different physiological processes in more detail. Another direction is to investigate its potential use as a therapeutic agent for various conditions such as chronic pain and inflammation. Furthermore, future research could focus on developing new synthetic cannabinoids that are more potent and have fewer side effects.
Conclusion
In conclusion, 3-(2-fluorophenyl)-N,N-dimethylbutanamide is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. Its synthesis method has been optimized to produce high yields of pure compound. It has been shown to bind to the CB1 and CB2 receptors in the brain and activate them, leading to various physiological effects. While it has advantages in lab experiments, its long-term effects are still unknown. Future research could focus on studying its effects on different physiological processes and developing new synthetic cannabinoids.
Synthesemethoden
The synthesis method of 3-(2-fluorophenyl)-N,N-dimethylbutanamide involves the reaction of 2-fluorobenzoyl chloride with N,N-dimethylbutylamine in the presence of a base. The resulting product is then purified using chromatography techniques. This method has been optimized to produce high yields of pure 3-(2-fluorophenyl)-N,N-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N,N-dimethylbutanamide has been used in scientific research to study the cannabinoid receptors in the brain. It is a synthetic cannabinoid that has been shown to bind to the CB1 and CB2 receptors in the brain. This compound has been used to study the effects of cannabinoid receptor activation on various physiological processes such as pain, inflammation, and appetite regulation.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9(8-12(15)14(2)3)10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXGSBOSMWEXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)

![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)

![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)